2-({3-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(3-ethylphenyl)acetamide
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Overview
Description
2-({3-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(3-ethylphenyl)acetamide is a complex organic compound that features a piperazine ring, a pyrazine ring, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(3-ethylphenyl)acetamide typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like DMSO (Dimethyl sulfoxide).
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
2-({3-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(3-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and pyrazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines.
Scientific Research Applications
2-({3-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(3-ethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential neuroprotective effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({3-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(3-ethylphenyl)acetamide involves its interaction with specific molecular targets. It is known to activate TRPC3/TRPC6/TRPC7 channels, which are cation channels permeable to calcium ions . This activation can lead to various cellular responses, including neurite growth and neuroprotection.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide
- 1,4-Bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane dihydrochloride
Uniqueness
2-({3-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(3-ethylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to selectively activate TRPC channels sets it apart from other similar compounds .
Properties
IUPAC Name |
2-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanyl-N-(3-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5OS/c1-4-21-6-5-7-22(17-21)29-24(32)18-33-26-25(27-10-11-28-26)31-14-12-30(13-15-31)23-16-19(2)8-9-20(23)3/h5-11,16-17H,4,12-15,18H2,1-3H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZAOHJOHRQRBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=C(C=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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